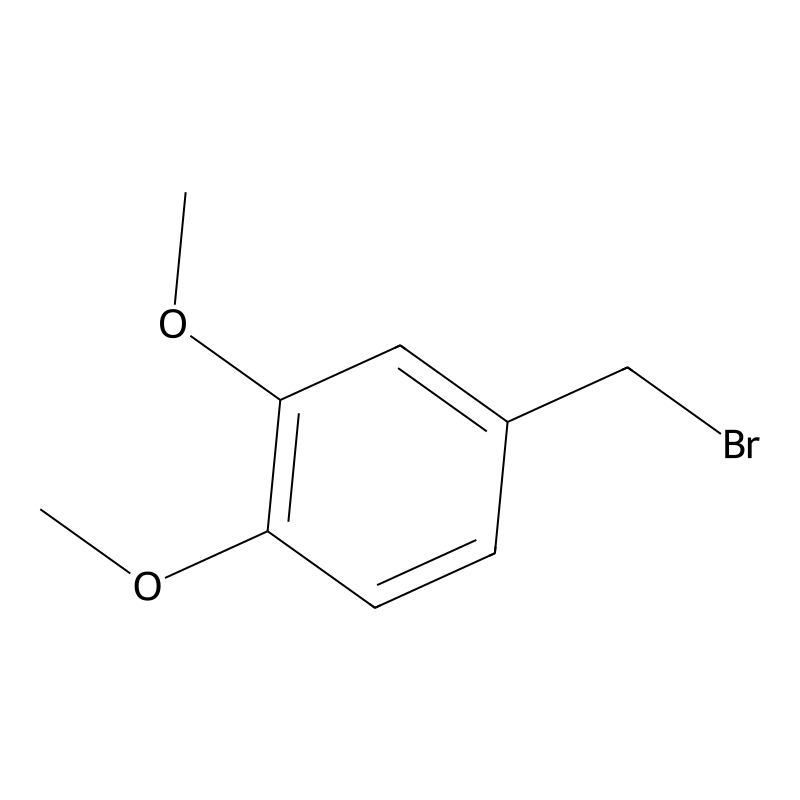

4-(Bromomethyl)-1,2-dimethoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: The presence of a bromomethyl group (CH2Br) makes 4-(Bromomethyl)-1,2-dimethoxybenzene a potential building block for organic synthesis. The bromomethyl group can be readily substituted with other functional groups through various reactions, allowing researchers to create more complex organic molecules. Source: Organic Chemistry by John McMurry (8th Edition):

- Medicinal Chemistry: The dimethoxybenzene core (C6H3(OCH3)2) is found in several biologically active molecules. Depending on the specific biological properties of 4-(Bromomethyl)-1,2-dimethoxybenzene, it could be a starting point for researchers to develop new drugs or investigate its potential therapeutic effects.

4-(Bromomethyl)-1,2-dimethoxybenzene appears as an off-white solid with a melting point ranging from 56 to 58 °C. Its boiling point is approximately 273 °C, and it has a density of 1.384 g/cm³. The compound is soluble in chloroform and should be stored under inert conditions at low temperatures to maintain stability . It is often referred to by several synonyms, including Veratryl bromide and 3,4-Dimethoxybenzyl bromide.

There is no documented information regarding the specific mechanism of action of 4-(Bromomethyl)-1,2-dimethoxybenzene in biological systems.

- Halogenated Organic Compound: The presence of bromine suggests potential health risks associated with long-term exposure, such as organ toxicity or irritation.

- Reactive Methylene Group: The CH₂Br group can react with nucleophiles, including biological molecules, potentially leading to unforeseen consequences.

4-(Bromomethyl)-1,2-dimethoxybenzene can be synthesized through several methods:

- Esterification: This involves reacting benzene with 2,3-dimethoxybenzyl alcohol in an alkaline medium to yield the desired compound .

- Bromination: The introduction of the bromomethyl group can be achieved through bromination reactions involving appropriate precursors .

These methods highlight its synthetic versatility and potential for further functionalization.

This compound finds applications primarily in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties. Additionally, it may serve as a reagent in research settings for studying reaction mechanisms involving aromatic compounds.

Several compounds share structural similarities with 4-(Bromomethyl)-1,2-dimethoxybenzene. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(Bromomethyl)-3,5-dimethoxybenzene | 877-88-3 | 0.93 |

| 5-(Bromomethyl)-1,2,3-trimethoxybenzene | 21852-50-6 | 0.91 |

| 1-(Bromomethyl)-3-phenoxybenzene | 51632-16-7 | 0.88 |

| 1-(Benzyloxy)-3-(bromomethyl)benzene | 1700-31-8 | 0.84 |

| 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine | 79440-34-9 | 0.95 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The uniqueness of 4-(Bromomethyl)-1,2-dimethoxybenzene lies in its specific arrangement of methoxy groups and the bromomethyl substituent on the benzene ring, which may impart distinct reactivity and biological properties compared to its analogs.

4-(Bromomethyl)-1,2-dimethoxybenzene (CAS: 21852-32-4) adopts a typical substituted benzyl bromide molecular geometry characterized by a planar aromatic ring system with substituents positioned at specific spatial orientations [1] [2]. The compound features a benzene ring bearing two methoxy groups at the 1,2-positions and a bromomethyl substituent at the 4-position, creating an ortho-dimethoxy substitution pattern [3] [4].

The molecular geometry exhibits the characteristic features of aromatic systems with C-C bond lengths in the benzene ring ranging from 1.38-1.40 Å, consistent with aromatic character [5] [6]. The C-Br bond length is typically 1.94-1.96 Å, which falls within the expected range for aromatic benzyl bromides [6] [7]. The methoxy groups are essentially coplanar with the benzene ring, while the bromomethyl group adopts an approximately orthogonal orientation relative to the aromatic plane [8].

X-ray crystallographic studies on related dimethoxybenzyl bromide derivatives reveal that compounds in this series commonly crystallize in monoclinic or orthorhombic space groups [9] [8] . The molecular packing is typically stabilized by intermolecular hydrogen bonding interactions, particularly C-H···O contacts involving the methoxy oxygen atoms [9] [11].

The molecular dimensions for 4-(Bromomethyl)-1,2-dimethoxybenzene are characterized by:

- Molecular formula: C₉H₁₁BrO₂ [1] [2] [3]

- Molecular weight: 231.09 g/mol [1] [2]

- Bond angles: C-C-C angles in the aromatic ring approach 120°, consistent with sp² hybridization

- Torsion angles: The Ar-CH₂-Br torsional angle typically ranges from 60-90° [8]

Spectroscopic Profiles

Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 4-(Bromomethyl)-1,2-dimethoxybenzene displays characteristic signals that enable unambiguous structural identification [12] [13]. The aromatic proton region (6.5-7.5 ppm) exhibits a complex multiplet pattern reflecting the substitution pattern on the benzene ring [13] [14]. The presence of two methoxy groups at the 1,2-positions and the bromomethyl group at the 4-position creates an asymmetric substitution pattern, resulting in distinct chemical environments for the aromatic protons [12] [14].

The bromomethyl protons appear as a characteristic singlet at approximately 4.4-4.6 ppm integrating for two protons [12] [15]. This downfield chemical shift is consistent with the deshielding effect of the adjacent aromatic ring and the electronegative bromine atom [13]. The singlet multiplicity indicates the absence of coupling to adjacent protons, confirming the CH₂Br substitution pattern [12].

The methoxy groups generate two distinct singlet signals at 3.8-3.9 ppm, each integrating for three protons [14] [16]. These signals may appear as separate peaks or overlap depending on the spectrometer resolution and the subtle electronic differences between the two methoxy environments [12] [14].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework [12] [17]. The aromatic carbon signals appear in the range of 108-150 ppm, with multiple distinct resonances corresponding to the various aromatic carbon environments created by the substitution pattern [14] [17].

The bromomethyl carbon exhibits a characteristic signal at approximately 33-34 ppm, significantly upfield from typical aliphatic carbons due to the γ-effect of the bromine substituent [12] [15]. This chemical shift is diagnostic for benzyl bromide functional groups [17].

The methoxy carbons appear as two distinct signals around 55-56 ppm, reflecting the slightly different electronic environments of the two methoxy groups in the 1,2-dimethoxy substitution pattern [14] [16].

Infrared and Ultraviolet-Visible Absorption Characteristics

Infrared Spectroscopy

The infrared spectrum of 4-(Bromomethyl)-1,2-dimethoxybenzene exhibits characteristic absorption bands that provide structural confirmation [18] [19] [20]. The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methoxy and bromomethyl groups occurs at 2800-3000 cm⁻¹ [19] [20].

The aromatic C=C stretching vibrations generate multiple bands in the 1400-1600 cm⁻¹ region, characteristic of substituted benzene rings [19] [20]. The C-O stretching vibrations from the methoxy groups produce strong absorption bands around 1000-1300 cm⁻¹ [18] [19].

The C-Br stretching vibration typically appears as a medium-intensity band in the 500-700 cm⁻¹ region, though this may be obscured by other vibrations in complex spectra [20]. Out-of-plane aromatic C-H bending vibrations occur in the 650-900 cm⁻¹ region and provide information about the substitution pattern [20].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 4-(Bromomethyl)-1,2-dimethoxybenzene is dominated by π-π* transitions associated with the aromatic chromophore [21] [22] [23]. The presence of two electron-donating methoxy groups significantly influences the electronic transitions through resonance effects [21] [23].

The primary absorption maximum typically occurs around 260-280 nm, corresponding to the benzenoid π-π* transition modified by the methoxy substituents [22] [23]. The electron-donating nature of the methoxy groups causes a bathochromic shift (red shift) compared to unsubstituted benzene [21] [22].

Additional absorption bands may appear in the 200-250 nm region, corresponding to higher-energy π-π* transitions [22] [23]. The extinction coefficients are typically moderate to high, reflecting the allowed nature of these electronic transitions [21] [23].

Thermodynamic Properties

Melting Point and Range Determination

4-(Bromomethyl)-1,2-dimethoxybenzene exhibits a melting point range of 56-58°C [2] [3] [25], which is characteristic of organic crystalline solids with moderate intermolecular interactions. This melting point is consistent with the molecular structure, considering the balance between van der Waals forces, dipole-dipole interactions from the methoxy groups, and the relatively compact molecular geometry [2] .

The melting point determination provides important insights into the thermal behavior and purity of the compound [2] [25]. The narrow melting range (2°C span) indicates good purity, as impurities typically broaden melting point ranges [25]. Compared to related dimethoxybenzyl bromide isomers, this melting point falls within the expected range for this class of compounds [26] [27].

The thermal stability of the compound is limited, with gradual decomposition occurring above 100°C [25]. This thermal sensitivity necessitates careful handling and storage under controlled conditions to prevent degradation [4] .

Solubility Profile Across Solvent Systems

The solubility characteristics of 4-(Bromomethyl)-1,2-dimethoxybenzene reflect its molecular structure, combining aromatic character with polar methoxy substituents and the polarizable bromine atom [3] [25]. The compound demonstrates excellent solubility in chlorinated solvents such as chloroform (CDCl₃) and dichloromethane [3] [25], which is consistent with the presence of the bromine substituent and the aromatic ring system.

Organic Solvent Solubility:

The compound shows good solubility in polar aprotic solvents including dimethylformamide, dimethyl sulfoxide, and acetone [25]. It is also soluble in alcohols such as ethanol and methanol, attributed to hydrogen bonding interactions between the methoxy groups and the alcohol solvents [25].

Aromatic and Ether Solvents:

4-(Bromomethyl)-1,2-dimethoxybenzene exhibits moderate solubility in aromatic solvents like benzene and toluene due to π-π interactions between aromatic systems [28] . It shows good solubility in diethyl ether and tetrahydrofuran, benefiting from the oxygen-containing functional groups [28].

Aqueous Solubility:

The compound is essentially insoluble in water [26] [25], which is expected given its predominantly hydrophobic character. The two methoxy groups provide some polarity but are insufficient to overcome the hydrophobic contributions of the aromatic ring and bromine substituent [26] [25].

Temperature Dependence:

Solubility generally increases with temperature in most organic solvents, following typical thermodynamic behavior [25]. However, the thermal instability of the compound limits the useful temperature range for solubility studies [4] .

XLogP3

GHS Hazard Statements

H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant